4-Formylamino Antipyrine-d3 is a deuterated derivative of 4-Formylamino Antipyrine, characterized by the incorporation of three deuterium atoms into its molecular structure. This compound is notable for its applications in analytical chemistry and pharmaceutical research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the compound's utility in tracing metabolic pathways and understanding reaction mechanisms. Its molecular formula is with a molecular weight of approximately 234.269 g/mol .
The specific products formed from these reactions depend on the reagents and conditions applied.
4-Formylamino Antipyrine-d3 exhibits significant biological activity, primarily due to its interaction with various biochemical pathways. It has been utilized in metabolic studies to trace biochemical pathways and understand enzyme mechanisms. The compound's structure allows it to serve as a marker in pharmacokinetic studies, providing insights into drug metabolism and distribution. Its unique deuterium labeling facilitates precise tracking within biological systems, enhancing its effectiveness in research.
The synthesis of 4-Formylamino Antipyrine-d3 typically involves two key steps:
In industrial settings, these methods are scaled up using high-purity deuterated reagents and advanced reaction control systems to ensure consistent quality and yield .
4-Formylamino Antipyrine-d3 has diverse applications across several fields:
The interaction studies involving 4-Formylamino Antipyrine-d3 focus on its ability to engage with specific molecular targets within biological systems. The deuterium labeling allows researchers to track the compound's metabolic fate and interactions accurately. These studies contribute valuable insights into how the compound behaves in various biological contexts, including its effects on enzymatic activities and metabolic pathways .
Several compounds are structurally or functionally similar to 4-Formylamino Antipyrine-d3:
| Compound Name | Description |
|---|---|
| 4-Formylamino Antipyrine | The non-deuterated parent compound used in similar applications but lacks the benefits of deuterium labeling. |
| 4-Aminoantipyrine | A precursor in the synthesis of 4-Formylamino Antipyrine, widely used in analytical chemistry. |
| 4-Acetamidoantipyrine | Another derivative with applications in drug development and analytical studies. |
Uniqueness: The distinctiveness of 4-Formylamino Antipyrine-d3 lies in its deuterium labeling, which enhances its utility for tracing and studying metabolic pathways compared to its non-deuterated counterparts. This feature provides significant advantages in analytical and pharmacokinetic studies, making it a critical tool for scientific research .
The official International Union of Pure and Applied Chemistry name for 4-Formylamino Antipyrine-d3 is N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]formamide [2] [23]. This systematic nomenclature precisely describes the molecular structure, specifically indicating the presence of three deuterium atoms replacing hydrogen atoms in the methyl group attached to the nitrogen at position 2 of the pyrazole ring [2].
An alternative International Union of Pure and Applied Chemistry designation found in chemical databases is N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide-d3 [6]. This naming convention emphasizes the dihydropyrazolone structure while maintaining clarity regarding the deuterium substitution pattern [6] [23].
The structural framework consists of a five-membered pyrazole ring substituted with a phenyl group at position 2, methyl groups at positions 1 and 5, and a formylamino group at position 4 [2] [32]. The deuterium labeling occurs specifically at the N-1 methyl position, where three deuterium atoms replace the corresponding hydrogen atoms [23] [26].
| Structural Component | Position | Substitution |
|---|---|---|
| Phenyl group | N-2 | C₆H₅ |
| Methyl group | N-1 | CD₃ (trideuteriomethyl) |
| Methyl group | C-3 | CH₃ |
| Formylamino group | C-4 | NHCHO |
| Carbonyl group | C-5 | C=O |
The compound is recognized under multiple systematic and trivial names in chemical literature and commercial databases [2] [4] [6]. The most commonly encountered synonyms include 4-Formylaminoantipyrine-D3, which maintains the traditional antipyrine nomenclature while specifying the deuterium substitution [2] [6].
Commercial suppliers frequently use the designation HY-133588S, which serves as a catalog identifier for this specific deuterated compound [2]. Additionally, the compound appears in chemical databases under the identifier CS-0373450 [2].
Other recognized synonyms include 4-Formamidoantipyrine-d3, which highlights the amide linkage between the formyl group and the antipyrine nitrogen [4] [32]. The designation N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide represents the most comprehensive systematic name, fully describing the substitution pattern and ring structure [6] [32].
| Nomenclature Type | Name |
|---|---|
| Primary International Union of Pure and Applied Chemistry Name | N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]formamide |
| Alternative International Union of Pure and Applied Chemistry Name | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide-d3 |
| Common Name | 4-Formylamino Antipyrine-d3 |
| Commercial Synonym | 4-Formylaminoantipyrine-D3 |
| Catalog Identifier | HY-133588S |
| Database Identifier | CS-0373450 |
The parent compound 4-formylaminoantipyrine carries the Chemical Abstracts Service registry number 1672-58-8 [13] [16] [32]. However, the deuterated derivative 4-Formylamino Antipyrine-d3 does not possess a specifically assigned Chemical Abstracts Service number in current databases, reflecting the specialized nature of this isotopically labeled compound [2] [6].
The compound is catalogued in PubChem under the Compound Identification Number 162640967 [2]. This database entry provides comprehensive structural and property information for the deuterated compound, distinguishing it from the parent molecule [2].
The International Chemical Identifier for 4-Formylamino Antipyrine-d3 is InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)/i2D3 [2] [23]. The isotopic specification "/i2D3" at the end of the identifier specifically denotes the deuterium substitution at position 2 [2] [23].
The corresponding International Chemical Identifier Key is WSJBSKRPKADYRQ-BMSJAHLVSA-N [2] [23]. The suffix "-BMSJAHLVSA-N" indicates the stereochemical and isotopic information, differentiating this compound from its non-deuterated analog [2].
The Simplified Molecular Input Line Entry System notation for the compound is [2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC=O)C [2] [23]. This linear representation explicitly shows the deuterium atoms as [2H] substituents on the methyl carbon [23].
The parent compound possesses Molecular Design Limited number MFCD00085457 and Reaxys Registry Number 217665 [13] [16]. These identifiers facilitate cross-referencing in chemical databases and literature searches for related compounds [13] [16].
| Database/Registry | Identifier | Notes |
|---|---|---|
| Chemical Abstracts Service (Parent) | 1672-58-8 | 4-Formylaminoantipyrine |
| Chemical Abstracts Service (Deuterated) | Not assigned | Specialized isotopic compound |
| PubChem Compound Identification Number | 162640967 | Deuterated form |
| International Chemical Identifier | InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)/i2D3 | Includes isotopic notation |
| International Chemical Identifier Key | WSJBSKRPKADYRQ-BMSJAHLVSA-N | Deuterated variant |
| Simplified Molecular Input Line Entry System | [2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC=O)C | Explicit deuterium notation |
| Molecular Design Limited (Parent) | MFCD00085457 | Parent compound |
| Reaxys Registry (Parent) | 217665 | Parent compound |
The molecular formula of 4-Formylamino Antipyrine-d3 is C₁₂H₁₀D₃N₃O₂ [2] [4] [6]. This formula reflects the substitution of three hydrogen atoms with three deuterium atoms in the methyl group attached to the N-1 position of the pyrazole ring [2] [23].
The molecular weight of the deuterated compound is 234.27 g/mol [2] [4] [8]. This represents an increase of 3.01 atomic mass units compared to the parent compound 4-formylaminoantipyrine, which has a molecular weight of 231.26 g/mol [13] [16]. The mass difference corresponds precisely to the replacement of three hydrogen atoms (atomic mass 1.008 each) with three deuterium atoms (atomic mass 2.014 each) [2].
The exact mass of 4-Formylamino Antipyrine-d3 is calculated as 234.12 atomic mass units [23]. This high-precision mass value is critical for mass spectrometry applications where the compound serves as an internal standard [6] [23].
The elemental composition analysis reveals the presence of 12 carbon atoms, 10 hydrogen atoms, 3 deuterium atoms, 3 nitrogen atoms, and 2 oxygen atoms [2] [4]. The deuterium incorporation occurs exclusively at the N-1 methyl position, maintaining the structural integrity of the parent molecule while providing the isotopic label necessary for analytical applications [6] [23].
The degree of deuteration is typically specified as greater than 98% atom deuterium, ensuring high isotopic purity for analytical standards [8] [20]. This high level of deuterium incorporation is essential for applications requiring precise quantification and minimal isotopic contamination [6].
| Property | 4-Formylaminoantipyrine (Parent) | 4-Formylamino Antipyrine-d3 | Difference |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ | C₁₂H₁₀D₃N₃O₂ | -3H, +3D |
| Molecular Weight (g/mol) | 231.26 | 234.27 | +3.01 |
| Exact Mass (amu) | 231.101 | 234.12 | +3.019 |
| Deuterium Content | 0% | 3 atoms | 3 atoms |
| Isotopic Purity | N/A | >98% atom D | High purity |
4-Formylamino Antipyrine-d3 represents a deuterated derivative of the pyrazolone class of compounds, characterized by its molecular formula C12H10D3N3O2 and molecular weight of 234.27 g/mol [2] [3]. The compound features a complex heterocyclic architecture centered around a five-membered pyrazolone ring system that serves as the structural foundation for its chemical and pharmacological properties.
The molecular structure exhibits multiple bonding patterns that contribute to its stability and functional characteristics [4] [5]. The pyrazolone core contains two nitrogen atoms in adjacent positions, creating a distinctive N-N bond with a length ranging from 1.36 to 1.40 Å [6] [7]. This nitrogen-nitrogen connectivity is fundamental to the compound's chemical behavior, as it establishes both electron-donating and electron-accepting capabilities within the ring system.
The carbonyl functionality at position 3 of the pyrazolone ring demonstrates typical ketone characteristics with a C=O bond length of approximately 1.23 Å [8] [5]. This carbonyl group participates in extensive conjugation with the aromatic system, contributing to the overall stability of the molecule through electron delocalization. The characteristic infrared absorption of this carbonyl appears in the range of 1650-1680 cm⁻¹, indicating its involvement in the aromatic π-system [9] [10].
Carbon-nitrogen bonds within the pyrazolone ring exhibit aromatic character with bond lengths ranging from 1.33 to 1.39 Å [7] [11]. These bonds demonstrate partial double-bond character due to electron delocalization throughout the ring system. The formamide substituent at position 4 introduces an additional amide linkage with a C-N bond length of approximately 1.34 Å, which exhibits restricted rotation due to partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl π-system [8] [9].
The phenyl substituent at position 2 maintains standard aromatic bond lengths of approximately 1.39 Å for C-C bonds within the benzene ring [12] [13]. This aromatic system contributes significantly to the overall molecular stability through π-π stacking interactions and provides a hydrophobic domain that influences the compound's solubility characteristics and biological activity.
The pyrazolone ring system forms the central structural motif of 4-Formylamino Antipyrine-d3, representing a five-membered heterocyclic lactam containing two adjacent nitrogen atoms and one ketonic carbonyl group [6] [14]. This ring architecture can be categorized as a 3-pyrazolone derivative, which represents one of the most pharmaceutically important isomeric forms of pyrazolones.
The ring system demonstrates significant aromatic character despite the presence of the ketone functionality [15] [14]. The nitrogen atoms at positions 1 and 2 exhibit distinct electronic environments and chemical behaviors. The nitrogen at position 1 carries a methyl substituent (deuterated in this compound) and demonstrates basic character typical of tertiary amines, while the nitrogen at position 2 bears the phenyl substituent and participates in the aromatic conjugation system.
The pyrazolone ring adopts a planar conformation that facilitates optimal orbital overlap for electron delocalization [16] [7]. This planarity is maintained through the sp² hybridization of all ring atoms, allowing for continuous π-electron conjugation across the entire ring system. The planarity extends to include the formamide substituent at position 4, creating an extended conjugated system that influences the compound's spectroscopic and electronic properties.
Tautomeric equilibria represent a significant aspect of pyrazolone chemistry, with the possibility of lactam-lactim interconversion [6] [14]. However, in 4-Formylamino Antipyrine-d3, the N1-methyl and N2-phenyl substitutions stabilize the lactam form, preventing tautomeric shifts that might otherwise complicate the compound's chemical behavior. This substitution pattern ensures structural consistency and predictable chemical properties.
The ring system demonstrates characteristic hydrogen bonding capabilities through the formamide substituent [7] [11]. The N-H group of the formamide can serve as a hydrogen bond donor, while the carbonyl oxygens (both the ring carbonyl and formamide carbonyl) function as hydrogen bond acceptors. This hydrogen bonding network contributes significantly to the compound's crystal packing arrangements and influences its solubility characteristics in polar solvents.
The deuteration pattern in 4-Formylamino Antipyrine-d3 specifically targets the N1-methyl substituent, replacing all three hydrogen atoms with deuterium to create a trideuteriomethyl group (CD3) [17] [3] [4]. This selective deuteration strategy preserves the essential pharmacophoric elements of the parent compound while introducing isotopic labels that facilitate analytical detection and quantification.
The isotopic distribution demonstrates high deuterium incorporation efficiency, with commercial preparations typically exceeding 95% deuterium enrichment [2] [18] [19]. This high level of isotopic purity ensures reliable analytical performance in mass spectrometry applications, where the characteristic mass shift of +3 mass units provides clear differentiation from the non-deuterated parent compound [20].
Mass spectrometric analysis reveals a characteristic isotopic pattern reflecting the presence of three deuterium atoms [20] [21]. The molecular ion peak appears at m/z 234, representing a three-unit increase from the corresponding non-deuterated compound. The isotopic distribution follows statistical patterns based on the relative abundances of deuterium versus protium, creating predictable peak intensities that facilitate quantitative analysis.
Nuclear magnetic resonance spectroscopy provides definitive evidence for the deuteration pattern [22] [23]. In ¹H NMR spectra, the deuterated methyl group is absent from the typical chemical shift region (around 2.3-2.4 ppm), confirming complete deuterium substitution [16] [24]. Deuterium NMR (²H NMR) spectroscopy directly detects the CD3 group, appearing as a characteristic signal that confirms the presence and integrity of the deuterated substituent [22] [23].
The deuterium atoms exhibit slightly different bonding characteristics compared to their protium counterparts [25]. Carbon-deuterium bonds are marginally longer than carbon-hydrogen bonds (approximately 1.09 Å versus 1.08 Å) due to the reduced vibrational amplitude of deuterium [21] [26]. This subtle difference does not significantly affect the overall molecular geometry but can be detected through high-resolution structural analysis techniques.
Vibrational spectroscopy reveals characteristic C-D stretching frequencies in the range of 2100-2300 cm⁻¹, which are distinctly different from C-H stretching frequencies (typically 2800-3000 cm⁻¹) [22] [24]. This spectroscopic signature provides an additional analytical tool for confirming deuteration and assessing isotopic purity in synthetic preparations.
The conformational characteristics of 4-Formylamino Antipyrine-d3 are dominated by the planar arrangement of the pyrazolone ring system and its substituents [16] [27]. The molecule adopts a predominantly planar conformation that optimizes π-electron delocalization across the heterocyclic core and extends conjugation to include the formamide substituent.
The phenyl ring at position 2 demonstrates restricted rotation relative to the pyrazolone core due to steric interactions and electronic conjugation effects [28] [16]. The preferred conformation positions the phenyl ring in a near-coplanar arrangement with the pyrazolone system, facilitating optimal orbital overlap for electron delocalization. This coplanarity contributes to the compound's overall stability and influences its electronic absorption characteristics.
The formamide substituent at position 4 exhibits restricted rotation around the C-N bond due to partial double-bond character resulting from amide resonance [8] [9]. This restriction limits the molecule to specific conformational states, with the formyl group typically oriented to minimize steric interactions with adjacent substituents while maintaining optimal hydrogen bonding geometries.
Crystal structure analysis of related pyrazolone derivatives reveals consistent packing patterns dominated by hydrogen bonding interactions [28] [26]. The formamide N-H group serves as a hydrogen bond donor, while the carbonyl oxygens function as acceptors, creating extensive intermolecular networks that stabilize crystal lattices. These hydrogen bonding patterns influence the compound's physical properties, including melting point, solubility, and crystal morphology.
The deuterated methyl group at position 1 demonstrates minimal conformational impact compared to the corresponding protium-containing compound [25]. The slightly larger effective radius of deuterium atoms produces negligible steric effects that do not significantly alter the preferred molecular geometry. This conformational conservation ensures that the deuterated compound maintains biological activity profiles similar to the parent compound while providing enhanced analytical capabilities.
Computational modeling studies of pyrazolone derivatives indicate that the lowest energy conformations correspond to structures with maximized conjugation and minimized steric interactions [16] [27]. The spatial arrangement optimizes both intramolecular stabilization through electron delocalization and intermolecular interactions through hydrogen bonding networks. These conformational preferences contribute to the compound's chemical stability and facilitate its use as an analytical standard in pharmaceutical research applications.